An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a substituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The piperazine moiety is a common pharmacophore found in a wide array of centrally active agents, and this compound serves as a key synthetic intermediate for the introduction of this structural motif.[1] The presence of a reactive chloroethyl group makes it a versatile building block for the synthesis of more complex molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safe handling, intended to support researchers in its effective application.
Chemical and Physical Properties
While specific experimental data for some physical properties of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride are not extensively reported in the literature, its fundamental chemical properties and those of related piperazine compounds provide a strong basis for its characterization.
| Property | Value | Source(s) |
| CAS Number | 314725-91-2 | [2][3] |
| Molecular Formula | C9H21Cl3N2 | [3] |
| Molecular Weight | 263.64 g/mol | [2] |
| Synonyms | 1-(2-chloroethyl)-4-propan-2-ylpiperazine dihydrochloride | [3] |
| Appearance | Likely a white to off-white solid, typical for hydrochloride salts of amines. | Inferred from related compounds |
| Solubility | Expected to be soluble in water and lower alcohols, with limited solubility in non-polar organic solvents. | [4][5] |
| Melting Point | Not specifically reported. Melting points of similar piperazine dihydrochloride salts are often in the range of 200-250 °C. | Inferred from related compounds |
Reactivity and Mechanism of Action
The primary mode of reactivity for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is centered on the electrophilic nature of the chloroethyl group.[6] This functional group is susceptible to nucleophilic attack, allowing for the covalent attachment of the piperazine ring to a variety of substrates.
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] In this process, a nucleophile, such as a primary or secondary amine, attacks the carbon atom bonded to the chlorine, which acts as a good leaving group.
Caption: Generalized Sₙ2 reaction mechanism.
A key feature of β-chloroethylamines is their potential to undergo intramolecular cyclization to form a highly reactive, three-membered aziridinium ion intermediate.[6] This intermediate is highly electrophilic and readily reacts with nucleophiles, leading to ring-opening and the formation of the final product. The formation of the aziridinium ion is often the rate-determining step in reactions with weaker nucleophiles.[6]
Caption: Formation of the aziridinium ion intermediate.
Synthesis
The synthesis of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride can be conceptualized through established methods for the preparation of substituted piperazines. A likely synthetic route would involve the reaction of N-isopropylpiperazine with a suitable chloroethylating agent. To control for the common side reaction of disubstitution on both nitrogen atoms of the piperazine ring, a common strategy involves the in-situ formation of the piperazine monohydrochloride salt, which effectively protects one of the nitrogen atoms.[8]
Generalized Experimental Protocol for Synthesis
This protocol is a representative procedure based on established methods for the synthesis of similar piperazine derivatives and may require optimization for specific applications.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-isopropylpiperazine (1 equivalent) in a suitable solvent such as methanol.
-
Monohydrochloride Formation: To the stirred solution, add one equivalent of a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl) dropwise at 0-5°C.
-
Chloroethylation: To the resulting suspension of the monohydrochloride salt, add a chloroethylating agent such as 1,2-dichloroethane (1-1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2-3 equivalents) to neutralize the newly formed HCl.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from several hours to over 24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the desired 1-(2-Chloroethyl)-4-isopropylpiperazine as the free base.
-
Salt Formation: To obtain the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add two equivalents of a solution of hydrochloric acid in the same or another suitable solvent (e.g., ethereal HCl) until the solution is acidic. The precipitated dihydrochloride salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Generalized synthetic workflow.
Analytical Characterization
The identity and purity of 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride are typically confirmed using a combination of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group protons, the piperazine ring protons (which may appear as complex multiplets), and the protons of the chloroethyl group. The protons adjacent to the chlorine and nitrogen atoms will be shifted downfield.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would be expected to show the molecular ion peak corresponding to the free base after loss of the two HCl molecules. Characteristic fragmentation patterns would involve the loss of the chloroethyl group or cleavage of the piperazine ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would typically be used. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.
Safety and Handling
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is classified as a hazardous substance and should be handled with appropriate precautions.[2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P319: Get medical help if you feel unwell.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures: [2]
-
Skin Contact: Wash off with plenty of water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Ingestion: If swallowed, seek medical advice immediately and show the container or label.
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[2]
Conclusion
1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is a valuable synthetic intermediate with well-defined reactivity centered on its chloroethyl group. Its utility in the synthesis of complex nitrogen-containing molecules, particularly for pharmaceutical applications, is significant. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe use in a research and development setting.
References
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Piperazine. (n.d.). chemeurope.com. Retrieved from [Link]
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- A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. (2025). BenchChem.
- optimizing reaction yield for 1-(2-chloroethyl)piperazine Hydrochloride synthesis. (2025). BenchChem.
- The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. (2025). BenchChem.
- Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines. (2025). BenchChem.
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved from [Link]
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- 1-(2-Chloroethyl)-4-isopropyl-piperazine dihydrochloride Product Information. (n.d.). Chemical synthesis services company. Retrieved from a generic chemical supplier website.
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1-(2-Chloroethyl)piperazine | C6H13ClN2 | CID 417475. (n.d.). In PubChem. Retrieved from [Link]
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Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826. (n.d.). In PubChem. Retrieved from [Link]
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